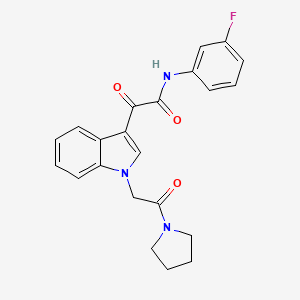

N-(3-fluorophenyl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide

Description

Properties

IUPAC Name |

N-(3-fluorophenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20FN3O3/c23-15-6-5-7-16(12-15)24-22(29)21(28)18-13-26(19-9-2-1-8-17(18)19)14-20(27)25-10-3-4-11-25/h1-2,5-9,12-13H,3-4,10-11,14H2,(H,24,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZYPOZJEURDCAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)NC4=CC(=CC=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The compound, N-(3-fluorophenyl)-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide, is a derivative of indole. Indole derivatives have been found to bind with high affinity to multiple receptors, suggesting that this compound may also interact with various targets.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities

Biochemical Pathways

Indole derivatives are known to interact with a variety of biochemical pathways due to their broad-spectrum biological activities

Result of Action

Given the broad range of biological activities associated with indole derivatives, this compound could potentially have diverse effects at the molecular and cellular level

Biological Activity

N-(3-fluorophenyl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article focuses on its biological activity, including antimicrobial properties, cytotoxic effects, and mechanisms of action, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound's chemical structure can be summarized as follows:

- Chemical Formula : C24H29FN4O2

- Molecular Weight : 426.51 g/mol

- Functional Groups : The molecule features a fluorophenyl group, an indole moiety, and a pyrrolidine ring, which may contribute to its biological activity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with indole and morpholine structures can effectively inhibit the growth of various bacteria.

| Compound | Target Organism | Activity Level |

|---|---|---|

| 4-amino derivatives | Escherichia coli | Moderate |

| Indole derivatives | Staphylococcus aureus | High |

| Morpholine derivatives | Klebsiella pneumoniae | Moderate |

These findings suggest that the presence of specific functional groups enhances the compound's ability to combat bacterial infections.

Cytotoxic Effects

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival.

Case Study : A recent study evaluated the compound's effects on non-small cell lung cancer (NSCLC) cells, revealing a significant reduction in cell viability at concentrations above 10 µM. The compound was found to induce apoptosis via the activation of caspase pathways.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

- EGFR Inhibition : Similar compounds have been identified as inhibitors of the epidermal growth factor receptor (EGFR), crucial in many cancers.

- Caspase Activation : The induction of apoptosis through caspase activation suggests a potential role in cancer therapy.

Scientific Research Applications

The compound has been studied for its potential applications in several areas:

Cancer Treatment

Research indicates that N-(3-fluorophenyl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide exhibits anticancer properties. It has been shown to act as an inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tryptophan metabolism that plays a critical role in immune regulation and tumor-induced immunosuppression. By inhibiting IDO, this compound may enhance anti-tumor immunity, making it a promising candidate for cancer therapy .

Immunomodulation

The compound's ability to modulate immune responses positions it as a potential therapeutic agent in autoimmune diseases and conditions where immune suppression is a concern. Its mechanism of action involves the alteration of tryptophan metabolism, which can influence T-cell activity and overall immune response .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various experimental settings:

Study 1: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, the compound was tested against various cancer cell lines, showing significant inhibition of cell proliferation, particularly in ovarian cancer cells. The study reported percent growth inhibitions (PGIs) ranging from 60% to 85% across different cell lines, indicating a strong anticancer effect .

Study 2: Mechanistic Insights

A molecular docking study highlighted the binding affinity of this compound to IDO, with calculated binding energies suggesting strong interactions that could translate into effective inhibition. This study provides insights into the molecular mechanisms underlying its biological activity and supports further investigation into its therapeutic potential .

Data Table: Summary of Biological Activities

Q & A

Q. Table 1: Comparison of Reaction Conditions

| Method | Temperature (°C) | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| Conventional | 80–100 | KOtBu | 65–75 | |

| Microwave | 100 | None | 85–90 |

How can structural characterization of this compound be optimized using spectroscopic techniques?

- NMR : Use - and -NMR to confirm the indole core, fluorophenyl substituent, and pyrrolidin-1-yl ethyl group. Chemical shifts for the 3-fluorophenyl moiety typically appear at δ 7.2–7.6 ppm .

- Mass Spectrometry : High-resolution ESI-MS can validate molecular weight (e.g., expected [M+H] for CHFNO: 394.15) .

- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction (as in ) resolves bond lengths and angles, critical for studying π-π stacking in the indole system .

What preliminary biological assays are recommended for evaluating its pharmacological potential?

- In vitro screening : Test for anticonvulsant activity using maximal electroshock (MES) or pentylenetetrazole (PTZ)-induced seizure models, as structurally related compounds show CNS activity .

- Enzyme inhibition : Screen against kinases or proteases, leveraging the acetamide moiety’s hydrogen-bonding capacity .

Advanced Research Questions

How do electronic and steric factors influence the compound’s reactivity in cyclization reactions?

The pyrrolidin-1-yl ethyl group introduces steric hindrance, slowing intramolecular cyclization. Computational modeling (DFT) can predict transition states, while substituent effects (e.g., electron-withdrawing fluorine on the phenyl ring) stabilize intermediates via resonance . Contradictions in reaction yields (e.g., 65% vs. 90%) may arise from solvent polarity or base strength, requiring systematic optimization .

What strategies resolve contradictions in spectroscopic data between experimental and computational predictions?

- Vibrational spectroscopy : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes to identify discrepancies in carbonyl (C=O) stretching frequencies .

- Dynamic NMR : Resolve conformational isomerism caused by restricted rotation of the pyrrolidin-1-yl ethyl group at low temperatures .

How can the compound’s interaction with biological targets be modeled computationally?

- Molecular docking : Use the indole and fluorophenyl moieties as pharmacophores to predict binding to serotonin receptors or kinase ATP pockets .

- MD simulations : Simulate solvation effects and binding stability over 100-ns trajectories, focusing on hydrogen bonds between the acetamide group and catalytic residues (e.g., Asp/Glu in enzymes) .

Q. Table 2: Key Interactions in Docking Studies

| Target Protein | Binding Affinity (kcal/mol) | Key Residues |

|---|---|---|

| 5-HT receptor | -9.2 | Asp155, Ser159 |

| EGFR kinase | -8.7 | Lys745, Thr790 |

What synthetic modifications enhance metabolic stability without compromising activity?

- Isosteric replacement : Substitute the pyrrolidin-1-yl group with a piperidin-1-yl or morpholino group to reduce CYP450-mediated oxidation .

- Deuterium incorporation : Replace labile C-H bonds in the acetamide linker with C-D bonds to prolong half-life .

Methodological Considerations

- Contradiction analysis : When reaction yields vary, use DoE (Design of Experiments) to isolate variables like temperature, solvent, and catalyst loading .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.